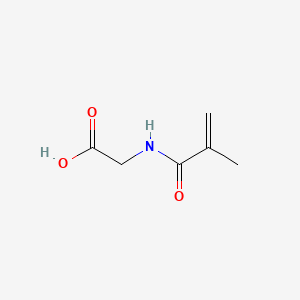

N-Methacryloylglycine

Vue d'ensemble

Description

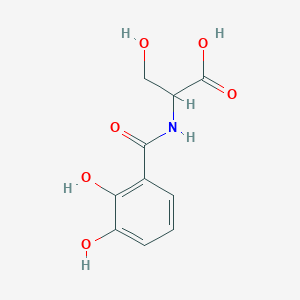

N-Methacryloylglycine is a compound used in the preparation of fluorescence-adjustable europium-containing coordination polymer hydrogel film . It has a molecular weight of 143.141 and a molecular formula of C6H9NO3 .

Molecular Structure Analysis

The molecular structure of N-Methacryloylglycine consists of 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

N-Methacryloylglycine has a density of 1.2±0.1 g/cm3, a boiling point of 391.2±34.0 °C at 760 mmHg, and a flash point of 190.4±25.7 °C .Applications De Recherche Scientifique

Molecular Logic Systems

N-Methacryloylglycine (MAG) has been employed in the development of a versatile molecular logic system based on europium (Eu(III)) coordination polymer film electrodes. Here’s how it works:

- Eu(III)–PMAG Film : A lanthanide coordination polymer film composed of europium and poly(N-methacryloylglycine) (Eu(III)–PMAG) is prepared on an ITO electrode surface through single-step polymerization. The fluorescence signal from Eu(III) at 617 nm is retained in buffer solutions but can be regulated by the concentration of copper ions (Cu(II)) and the complexing agent EDTA .

Gelatin Methacryloyl (GelMA) for Tissue Engineering

Gelatin methacryloyl (GelMA) is a chemically modified form of gelatin used extensively for 3D tissue-engineered constructs. Researchers crosslink GelMA hydrogels using photopolymerization, thermal gelation, or redox reactions. GelMA-based hydrogels offer promise in regenerative medicine and tissue repair .

Hybrid Hydrogels

Hybrid hydrogels based on methacrylate-functionalized gelatin (GelMA) exhibit high-strength, self-healing, stimulus-responsive, adhesive, and antibacterial properties. These hydrogels are being explored for various biomedical applications .

Safety and Hazards

When handling N-Methacryloylglycine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methylprop-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOURDYMMTZXVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178215 | |

| Record name | N-Methacryloyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23578-45-2 | |

| Record name | N-Methacryloyl glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methacryloyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the unique properties of polymers containing N-Methacryloylglycine in drug delivery?

A1: [] Researchers have investigated polymers incorporating N-Methacryloylglycine as potential drug carriers, focusing on their enzymatic degradation. Copolymers of N-Methacryloylglycine with other monomers like styrene, vinyl acetate, and 2-hydroxyethyl methacrylate were synthesized. The study demonstrated that the release rate of a model drug, biphenyl-2-ol, from these copolymers could be controlled by manipulating the copolymer composition and structure. This suggests that N-Methacryloylglycine-containing polymers could be tailored for specific drug release profiles, potentially enhancing drug efficacy and reducing side effects.

Q2: How does the structure of N-Methacryloylglycine-based polymers influence their interaction with enzymes?

A2: [] A study exploring the enzymatic hydrolysis of N-Methacryloylglycine-containing polymers by α-chymotrypsin provided valuable insights. It revealed that the hydrolysis rate is influenced by the type and arrangement of comonomers in the polymer chain. For instance, copolymers with a higher proportion of substrate units showed faster degradation. Interestingly, the study also observed that the specific sequence of monomers within the polymer had less impact on the hydrolysis rate than the overall composition. This suggests that by strategically choosing and arranging comonomers alongside N-Methacryloylglycine, researchers can fine-tune the biodegradability of these polymers for specific applications.

Q3: How does N-Methacryloylglycine compare to N-Methacryloyl-β-alanine in terms of its protonation behavior in polymers?

A3: [] Research has shown that polymers of N-Methacryloylglycine and N-Methacryloyl-β-alanine, while structurally similar, exhibit distinct protonation behaviors. These differences stem from the varying interactions of the amide groups within the polymer chains with water molecules. FT-IR spectroscopic analysis revealed that the amide group in poly(N-Methacryloylglycine) undergoes more significant hydration upon protonation compared to poly(N-Methacryloyl-β-alanine). This difference in hydration directly impacts the polymers' basicity and their response to changes in pH. Understanding these subtle structural differences and their consequences is crucial for designing polymers with specific properties for applications like controlled drug delivery or stimuli-responsive materials.

Q4: Can N-Methacryloylglycine be utilized to create responsive materials for sensing applications?

A4: [] A study demonstrated the successful development of a sophisticated sensing platform based on a europium (Eu(iii)) coordination polymer film incorporating N-Methacryloylglycine (Eu(iii)-PMAG). This film, deposited on an electrode, exhibited fluorescence sensitive to various analytes. For example, the presence of copper ions (Cu(ii)) quenched the fluorescence, while the addition of EDTA restored it. This response was attributed to the modulation of the "antenna effect" between Eu(iii) and N-Methacryloylglycine within the film. The platform's versatility was further demonstrated by integrating the electrocatalytic properties of NADH and a ferrocene probe, enabling the creation of a multi-input logic system for sensing applications. This research highlights the potential of N-Methacryloylglycine-containing materials in developing advanced sensing platforms for diverse analytes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3-[5-(6-bromo-1H-indol-3-yl)piperazin-2-yl]-1H-indole](/img/structure/B1218498.png)

![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1218502.png)

![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-5-fluorobenzotriazole](/img/structure/B1218503.png)

![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B1218504.png)

![3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B1218507.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 4-methylsulfinyl-N-sulfooxy-butanimidothioate](/img/structure/B1218509.png)